4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
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Overview
Description
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a formamido group, and a methoxyphenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate typically involves multiple steps:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl ring to introduce the bromine atom. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
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Formamido Group Introduction: : The bromophenyl intermediate is then reacted with formamide (HCONH₂) under acidic conditions to form the formamido derivative.
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Acetamido Group Addition: : The formamido derivative undergoes acetylation using acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine to introduce the acetamido group.
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Imino Group Formation: : The acetamido derivative is then treated with an aldehyde to form the imino group through a condensation reaction.
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Methoxyphenyl Benzoate Formation: : Finally, the imino derivative is esterified with methoxyphenyl benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols
Catalysts: Fe, AlBr₃, pyridine
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving formamido and acetamido groups. It can also serve as a probe for investigating cellular pathways.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The formamido and acetamido groups can form hydrogen bonds with target molecules, while the bromophenyl and methoxyphenyl groups may engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
- 4-[(E)-({2-[(2-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
- 4-[(E)-({2-[(2-Iodophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate
Uniqueness
The uniqueness of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate lies in its bromophenyl group, which can participate in specific halogen bonding interactions. This property can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20BrN3O5 |
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Molecular Weight |
510.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C24H20BrN3O5/c1-32-21-13-16(11-12-20(21)33-24(31)17-7-3-2-4-8-17)14-27-28-22(29)15-26-23(30)18-9-5-6-10-19(18)25/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+ |
InChI Key |
GYVNTGHPJGOCHH-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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